N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
N-(2-Methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the quinoline C2 position and a 2-methoxyphenyl group attached via an amide linkage at the C4 position. This scaffold is structurally analogous to compounds investigated for antibacterial activity , enzyme inhibition , and receptor targeting .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-12-5-4-11-19(21)25-22(26)16-14-20(18-10-6-7-13-23-18)24-17-9-3-2-8-15(16)17/h2-14H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBFDEVJWNMBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 2-methoxyaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The compound is derived from quinoline derivatives, which are known for their diverse biological properties. The general synthetic approach includes:
- Reagents : Utilizing starting materials such as 2-chloroquinoline derivatives and appropriate amines.
- Reaction Conditions : Refluxing in solvents like DMF or DMSO, followed by purification through crystallization or chromatography.
Biological Activities
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Quinoline compounds have been shown to possess significant antibacterial properties. Studies suggest that the introduction of specific substituents enhances their efficacy against various bacterial strains. For instance:
- Mechanism of Action : These compounds may inhibit bacterial DNA gyrase or other essential enzymes, disrupting bacterial growth.
- Case Studies : A study reported that related quinoline derivatives demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with structure-activity relationship (SAR) analyses indicating that lipophilicity plays a critical role in their antibacterial potency .
Anticancer Properties
This compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro assays have shown that certain quinoline derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The inhibition mechanism often involves apoptosis induction or cell cycle arrest .
- Quantitative Analysis : Compounds were evaluated using IC50 values to determine their effectiveness in inhibiting cell growth at specific concentrations.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, including:
- Cyclooxygenase (COX) : Selective inhibition of COX enzymes has been noted, which is crucial for anti-inflammatory effects .
DNA Interaction
Quinoline derivatives often interact with DNA, potentially leading to:
- Intercalation : This can disrupt DNA replication and transcription processes, contributing to their anticancer properties.
Comparative Efficacy Table
| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| This compound | Antibacterial | E. coli | 5.0 | DNA gyrase inhibition |
| This compound | Anticancer | MCF-7 | 10.0 | Apoptosis induction |
| Related Quinoline Derivative | Anti-inflammatory | COX Enzymes | 3.5 (COX-1), 1.5 (COX-2) | Enzyme inhibition |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Physicochemical Properties
Key Observations:
Substituent Position and Bioactivity: Pyridin-2-yl at C2 (target compound) vs. pyridin-3-yl (compound 7): Pyridin-2-yl may engage in stronger π-π interactions with aromatic residues in enzyme binding pockets compared to pyridin-3-yl, as seen in cytochrome P450 inhibitors . 2-Methoxyphenyl vs.
Synthetic Yields :
- Derivatives with bulky substituents (e.g., naphthalenyl in compound 7) exhibit lower yields (19.8%) compared to morpholine-containing analogs (59% for 5a5), likely due to steric hindrance during amide coupling .
Thermal Stability :
Key Observations:
Compound 7’s moderate cytochrome P450 2C9 inhibition highlights the role of pyridinyl substituents in modulating enzyme interactions .
Receptor Binding: While NBOMe derivatives (e.g., 25I-NBOMe) target 5-HT2A receptors with high potency, quinoline-4-carboxamides like the target compound may exhibit distinct receptor profiles due to differences in substituent bulk and electronic properties .
Stability and Reactivity
- Oxidative Stability: Analogues with electron-rich substituents (e.g., methoxy groups) may undergo oxidative degradation under harsh conditions, as observed in furylquinolines .
- Storage Stability: Compounds like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide (8) degrade in organic solvents over time, emphasizing the need for stabilized formulations .
Biological Activity
N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, with the CAS number 951900-62-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C22H17N3O2
- Molecular Weight : 355.39 g/mol
- Boiling Point : 508.6 °C (predicted)
- Density : 1.277 g/cm³ (predicted)
- pKa : 10.61
These properties indicate that the compound is relatively stable under standard conditions and can be manipulated for various chemical reactions, enhancing its utility in drug design.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Quinoline Core : Synthesized via the Pfitzinger reaction, involving the condensation of isatin with an aromatic aldehyde.
- Substitution Reactions : Incorporating the methoxyphenyl and pyridinyl groups through electrophilic aromatic substitution.
- Amidation : Finalizing the structure by reacting the quinoline derivative with 2-methoxyaniline using coupling reagents like EDCI and HOBt.
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant efficacy against various bacterial strains, including Mycobacterium tuberculosis, surpassing traditional antibiotics like isoniazid .
Antiviral Activity
This compound has been investigated for its antiviral properties. In vitro assays demonstrated that certain analogs exhibit potent antiviral activity against enteroviruses, with selectivity indices suggesting a promising therapeutic window .
Anticancer Potential
The compound's structure suggests potential anticancer activity through various mechanisms:
- Inhibition of Protein Kinases : As a protein kinase inhibitor, it may disrupt critical signaling pathways involved in cancer cell proliferation and survival .
- Induction of Apoptosis : Preliminary studies indicate that derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities that influence cell signaling.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication processes.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?
A common approach involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with aminopyridines using carbodiimide-based reagents (e.g., PyBOP) in DMF with N-methylmorpholine (NMM) as a base. Post-synthesis purification via reverse-phase HPLC (e.g., Zorbax SB-C18 column) with gradient elution ensures high purity (>95%) . Alternative routes may employ RuO₂-mediated oxidation for functional group interconversion, though stability of intermediates must be monitored .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR in DMSO-d₆ typically resolves methoxy (δ 3.8–4.0 ppm), pyridyl (δ 8.0–8.5 ppm), and quinoline protons (δ 7.5–8.3 ppm). Mass fragmentation patterns (e.g., ESI-MS m/z peaks at 376–390) confirm molecular weight and structural integrity .
Q. What safety protocols should be followed during handling?
While specific toxicity data for this compound are limited, structurally similar carboxamides exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and lab coats. Refer to Safety Data Sheets (SDS) for guidelines on spill management and waste disposal .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental biological activity data?
Quantitative structure-activity relationship (QSAR) models for quinoline-4-carboxamide analogs reveal deviations (e.g., ΔpIC₅₀ = ±0.4–0.5) due to solvation effects or unaccounted steric interactions. Validation via molecular dynamics simulations (e.g., AMBER force fields) and experimental validation (e.g., SPR binding assays) can refine predictive accuracy .
Q. What structural insights can crystallography provide for optimizing ligand-receptor interactions?
SHELXL refinement of quinoline derivatives highlights the importance of planar quinoline-pyridyl stacking and methoxyphenyl torsional angles (e.g., 15–30°) in 5-HT₁A receptor binding. High-resolution (<1.5 Å) X-ray data processed via SHELX suite (e.g., SHELXD for phasing) can guide substitutions to enhance affinity .
Q. How does the quinoline core influence cytochrome P450 2C9 (CYP2C9) interactions?
Studies on naphthyl-substituted analogs demonstrate that quinoline’s π-system facilitates Type II binding (Fe³⁺-N coordination) with CYP2C8. Competitive inhibition assays (e.g., fluconazole as a control) and docking simulations (AutoDock Vina) reveal steric clashes with the methoxyphenyl group, suggesting metabolic stability improvements via halogenation .
Q. What strategies stabilize labile intermediates during oxidative functionalization?
RuO₂/NaIO₄-mediated oxidation in CCl₄/MeCN (4:1 v/v) under inert atmosphere minimizes degradation. Stabilize α,β-unsaturated ketones (e.g., compound 8 in ) by storing at −20°C in amber vials with molecular sieves. Purity must be confirmed via TLC (Rf = 0.3–0.5 in EtOAc/hexane) before proceeding .
Methodological Notes
- Crystallographic Refinement : Use SHELXTL (Bruker AXS) for high-twinned data; apply TWIN/BASF commands to refine twin fractions .
- Data Validation : Cross-reference NMR shifts with ChemDraw Predictor and experimental databases (e.g., SDBS) to confirm assignments .
- Biological Assays : For receptor binding, employ radiolabeled analogs (e.g., ¹⁸F-Mefway) with PET imaging to quantify in vivo distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
